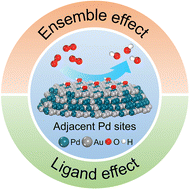Regulating and identifying the structures of PdAu alloys with splendid oxygen reduction activity for rechargeable zinc–air batteries†
Energy & Environmental Science Pub Date: 2023-10-12 DOI: 10.1039/D3EE02719H
Abstract
Alloying improves catalytic performance, but the control is challenging due to element contributions. Here, we study the structural differences in PdxAuy alloys to understand their impact on the oxygen reduction reaction activity. Spectroscopic and theoretical analyses reveal ensemble and ligand effects induced by alloying. We observe that active adjacent Pd sites become inactive isolated Pd sites upon dilution with Au due to the ensemble effect. As the Au proportion increases, the Pd d-band is progressively filled due to charge hybridization from the ligand effect. The optimized coordinate and electronic structures result in reduced energy barriers and enhanced reaction kinetics in PdxAuy catalysts. Remarkably, the optimal Pd55Au45 catalyst achieves a mass activity of 962.59 A gPd−1 at 0.9 V versus reversible hydrogen electrode, approximately 15 times higher than that of commercial 20 wt% Pt/C. Zn–air batteries with a Pd55Au45 cathode exhibit remarkable specific capacity and 2000 hour stability. This study provides valuable insights into the rational regulation and catalytic chemistry of alloys.


Recommended Literature
- [1] Complexation equilibria of some sulphoazoxines. Part VIII. Complexes of SNAZOXS with copper(II), lead(II) and cadmium(II) ions evaluated by regression analysis of potentiometric data
- [2] Determination of ascorbic acid in pharmaceuticals using direct ultraviolet spectrophotometry
- [3] Understanding the role of inorganic carrier transport layer materials and interfaces in emerging perovskite solar cells
- [4] Angular momentum alignment of Cl(2P3/2) in the 308 nm photolysis of Cl2 determined using Fourier moment velocity-map imaging
- [5] Preparation, performance and mechanism of metal oxide modified catalytic ceramic membranes for wastewater treatment†
- [6] Synthesis of a vanadium analog of siliceous FER
- [7] Tween20 surfactant effect on the electrocatalytic performance of porous carbon micro-spheres supported MnO2
- [8] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [9] DNA-based routes to semiconducting nanomaterials
- [10] Dynamic structure of unentangled polymer chains in the vicinity of non-attractive nanoparticles†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 1587-07-1
-
CAS no.: 1115-82-8
-
CAS no.: 147253-67-6









